molecular formula C11H15NO4S B12627576 4-(N-Ethylglycyl)phenyl methanesulfonate CAS No. 920804-45-1

4-(N-Ethylglycyl)phenyl methanesulfonate

Cat. No.: B12627576
CAS No.: 920804-45-1
M. Wt: 257.31 g/mol
InChI Key: RYRNVFLELMJLPW-UHFFFAOYSA-N
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Description

4-(N-Ethylglycyl)phenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates. Methanesulfonates are esters or salts of methanesulfonic acid, known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a phenyl ring substituted with a methanesulfonate group and an N-ethylglycyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Ethylglycyl)phenyl methanesulfonate typically involves the esterification of methanesulfonic acid with a phenolic compound. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(N-Ethylglycyl)phenyl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The methanesulfonate group can be reduced to a sulfide.

    Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and sulfonic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Amines and thiols derivatives.

Scientific Research Applications

4-(N-Ethylglycyl)phenyl methanesulfonate has a wide range of applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(N-Ethylglycyl)phenyl methanesulfonate involves the alkylation of nucleophilic sites in biological molecules. The methanesulfonate group acts as an electrophile, reacting with nucleophiles such as DNA, RNA, and proteins. This alkylation can lead to modifications in the structure and function of these biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl methanesulfonate
  • Methyl methanesulfonate
  • Phenyl methanesulfonate

Comparison

4-(N-Ethylglycyl)phenyl methanesulfonate is unique due to the presence of the N-ethylglycyl moiety, which imparts distinct chemical and biological properties. Compared to ethyl and methyl methanesulfonate, it exhibits higher reactivity and specificity towards certain nucleophiles. Phenyl methanesulfonate, on the other hand, lacks the N-ethylglycyl group, making it less versatile in certain applications.

Properties

CAS No.

920804-45-1

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

[4-[2-(ethylamino)acetyl]phenyl] methanesulfonate

InChI

InChI=1S/C11H15NO4S/c1-3-12-8-11(13)9-4-6-10(7-5-9)16-17(2,14)15/h4-7,12H,3,8H2,1-2H3

InChI Key

RYRNVFLELMJLPW-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C

Origin of Product

United States

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